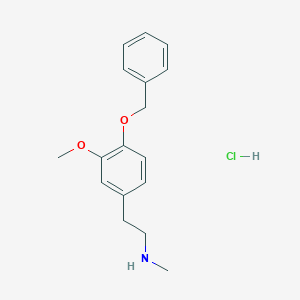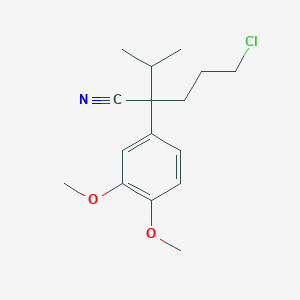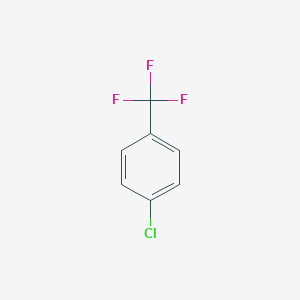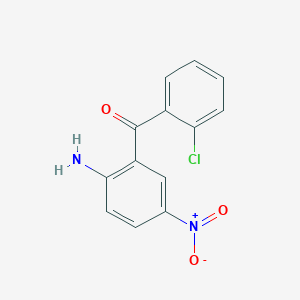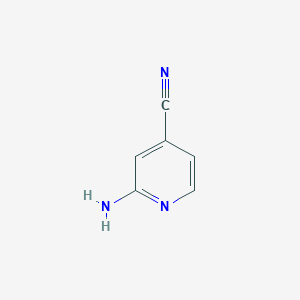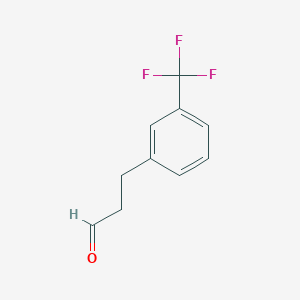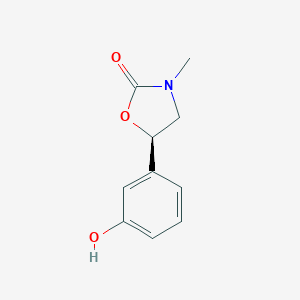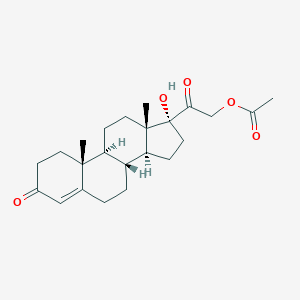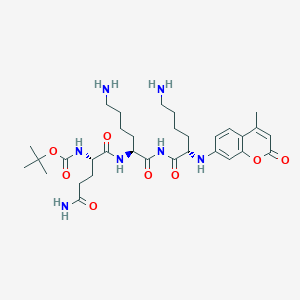
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide, also known as Z-Glu-Lys-Lys-MCA, is a synthetic peptide substrate used in biochemical research. It is commonly used to study the activity of proteases, enzymes that break down proteins, in various biological systems.
作用機序
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA is a fluorogenic substrate, meaning that it emits fluorescent light when cleaved by a protease. The fluorescent signal can be measured using a spectrofluorometer, allowing for the quantification of protease activity. The specificity of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA for various proteases can be modulated by altering the amino acid sequence of the peptide.
生化学的および生理学的効果
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has no known biochemical or physiological effects outside of its use as a protease substrate. It is non-toxic and does not interact with other biological molecules.
実験室実験の利点と制限
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has several advantages for use in lab experiments. It is highly sensitive and can detect low levels of protease activity. It is also easy to use and does not require specialized equipment. However, Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has some limitations. It is not specific to a single protease and can be cleaved by multiple proteases, which can complicate data interpretation. Additionally, the fluorescent signal can be affected by experimental conditions, such as pH and temperature.
将来の方向性
There are several future directions for the use of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA in biochemical research. One area of interest is the development of more specific protease substrates. This would allow for the measurement of individual protease activities, which could provide insight into the roles of specific proteases in disease. Another area of interest is the development of substrates that can be used in vivo, which would allow for the measurement of protease activity in living organisms. Finally, the use of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA in drug discovery is an area of active research, as proteases are promising drug targets for a wide range of diseases.
合成法
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary blocking group. The final peptide is then cleaved from the resin and deprotected to yield the desired product. Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can also be obtained commercially from peptide synthesis companies.
科学的研究の応用
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA is widely used in biochemical research to study the activity of proteases. Proteases play critical roles in many biological processes, including digestion, blood clotting, and immune response. Dysregulation of protease activity has been linked to numerous diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can be used to measure the activity of various proteases, including serine proteases, cysteine proteases, and metalloproteases.
特性
CAS番号 |
106984-12-7 |
|---|---|
製品名 |
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide |
分子式 |
C32H49N7O8 |
分子量 |
659.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]hexanoyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C32H49N7O8/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)36-22(9-5-7-15-33)29(43)39-30(44)23(10-6-8-16-34)37-28(42)24(13-14-26(35)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24,36H,5-10,13-16,33-34H2,1-4H3,(H2,35,40)(H,37,42)(H,38,45)(H,39,43,44)/t22-,23-,24-/m0/s1 |
InChIキー |
IKULHSRMJQPVTD-HJOGWXRNSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
その他のCAS番号 |
106984-12-7 |
同義語 |
Boc-Glu-Lys-Lys-NH-Mec butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



